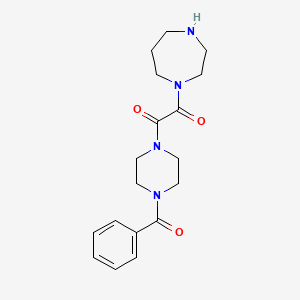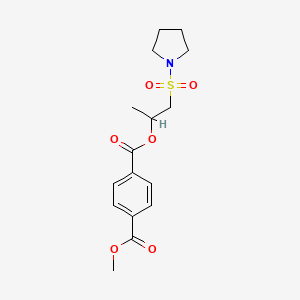
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione, also known as BzDPP, is a synthetic compound that belongs to the class of benzodiazepine receptor agonists. It is a potent and selective ligand for the α1 subtype of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system (CNS). BzDPP has been widely studied for its potential applications in the field of neuroscience and pharmacology.
Mecanismo De Acción
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione acts as a positive allosteric modulator of the GABAA receptor, which enhances the inhibitory effects of GABA on neuronal activity. It binds to a specific site on the receptor and increases the affinity of GABA for its binding site, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which enhances the inhibitory effects of GABA on neuronal activity. This compound has also been shown to decrease the levels of glutamate, which is the main excitatory neurotransmitter in the CNS. This results in a decrease in neuronal excitability and anxiolytic, sedative, and hypnotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective ligand for the α1 subtype of the GABAA receptor, which allows for more specific targeting of this receptor subtype. Another advantage is that it has a long half-life, which allows for sustained effects over a longer period of time. However, one of the limitations is that it can be difficult to synthesize and purify, which can limit its availability for research.
Direcciones Futuras
There are several future directions for research on 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione. One direction is to investigate its potential use as a therapeutic agent for the treatment of anxiety disorders, insomnia, and other CNS disorders. Another direction is to explore its effects on other subtypes of the GABAA receptor and other neurotransmitter systems in the CNS. Additionally, further research is needed to optimize the synthesis and purification of this compound, which could increase its availability for research.
Métodos De Síntesis
The synthesis of 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione involves the reaction of 4-benzoylpiperazine with 1,4-diazepane-1,2-dione in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which are carefully controlled to yield a high purity product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of anxiety disorders, insomnia, and other CNS disorders.
Propiedades
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c23-16(15-5-2-1-3-6-15)21-11-13-22(14-12-21)18(25)17(24)20-9-4-7-19-8-10-20/h1-3,5-6,19H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQXGSBUJPVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)

![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![3-[(3-Cyanopyridin-4-yl)-methylamino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429728.png)

![Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate](/img/structure/B7429745.png)
![2-Methyl-1-(2-morpholin-4-ylethyl)-3-[(3-morpholin-4-ylphenyl)methyl]guanidine;hydrobromide](/img/structure/B7429754.png)

